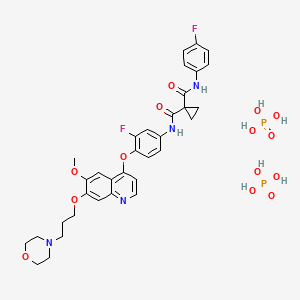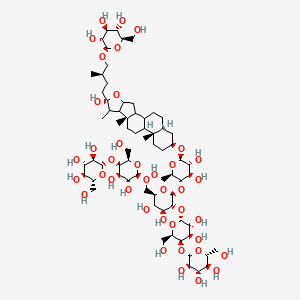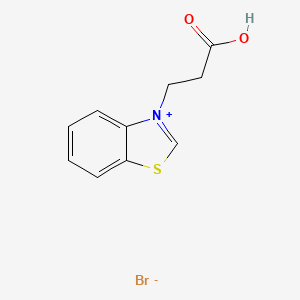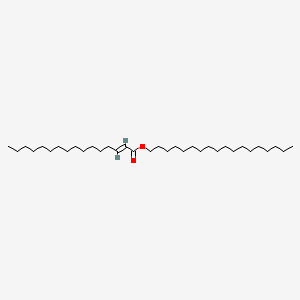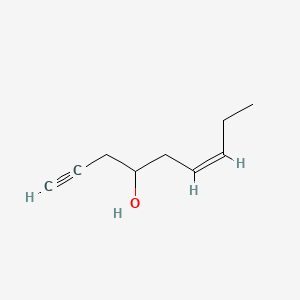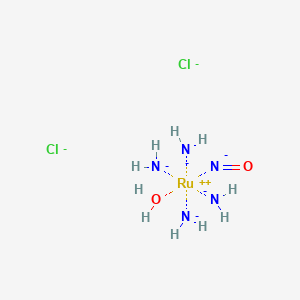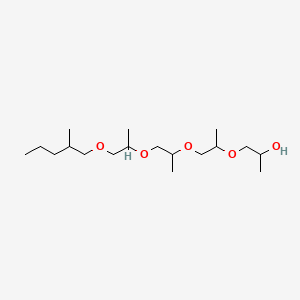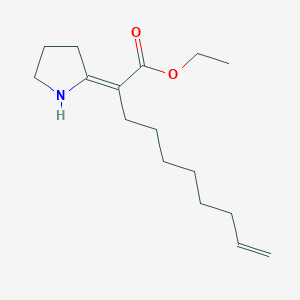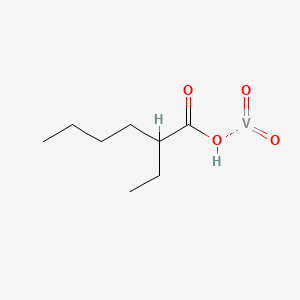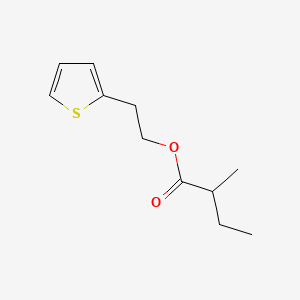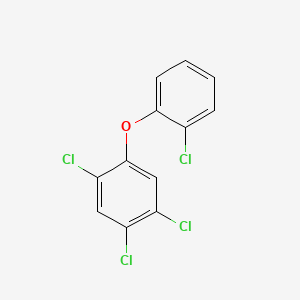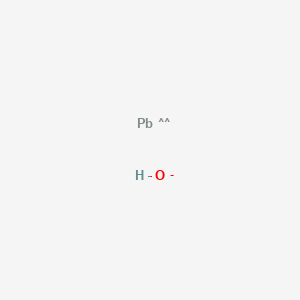
Hydroxylead(1+) ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Hydroxylead(1+) ion is a positively charged ion with the chemical formula PbOH+. This ion is of significant interest in various fields of chemistry due to its unique properties and potential applications. It is a part of the broader category of lead compounds, which have been extensively studied for their chemical behavior and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Hydroxylead(1+) ion can be synthesized through various methods. One common approach involves the reaction of lead salts with hydroxide ions under controlled conditions. For example, lead nitrate can react with sodium hydroxide to form lead hydroxide, which can then be further processed to yield the this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically include the use of lead-containing ores, which are treated with alkaline solutions to extract the desired ion. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the this compound.
Chemical Reactions Analysis
Types of Reactions
The Hydroxylead(1+) ion undergoes various chemical reactions, including:
Oxidation: The ion can be oxidized to form lead dioxide (PbO2).
Reduction: It can be reduced to elemental lead (Pb).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving the this compound include lead oxides, elemental lead, and various lead salts. These products have significant industrial and research applications.
Scientific Research Applications
The Hydroxylead(1+) ion has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research is ongoing to explore its potential biological effects and interactions with biomolecules.
Medicine: Although lead compounds are generally toxic, controlled studies are investigating their potential therapeutic uses.
Industry: The ion is used in the production of lead-based materials and in processes such as electroplating and battery manufacturing.
Mechanism of Action
The mechanism by which the Hydroxylead(1+) ion exerts its effects involves its interaction with other molecules and ions It can act as an oxidizing or reducing agent, depending on the reaction conditions
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the Hydroxylead(1+) ion include other lead-containing ions such as:
- Lead(II) ion (Pb2+)
- Lead(IV) ion (Pb4+)
- Lead hydroxide (Pb(OH)2)
Uniqueness
The this compound is unique due to its specific oxidation state and the presence of the hydroxyl group. This combination imparts distinct chemical properties that differentiate it from other lead compounds. For example, its reactivity and solubility differ significantly from those of Lead(II) ion and Lead(IV) ion, making it suitable for specific applications in research and industry.
Properties
CAS No. |
12168-64-8 |
|---|---|
Molecular Formula |
HOPb- |
Molecular Weight |
224 g/mol |
InChI |
InChI=1S/H2O.Pb/h1H2;/p-1 |
InChI Key |
DNHVXYDGZKWYNU-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


